1-Bromoisoquinoline-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromoisoquinoline-6-carboxylic acid is a heterocyclic organic compound with the molecular formula C10H6BrNO2 It is a derivative of isoquinoline, featuring a bromine atom at the first position and a carboxylic acid group at the sixth position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromoisoquinoline-6-carboxylic acid can be synthesized through several methods. One common approach involves the bromination of isoquinoline derivatives. For instance, bromination of isoquinoline in the presence of sulfuric acid can yield 5-bromo-8-nitroisoquinoline, which can be further processed to obtain this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions. The process can be scaled up from grams to kilograms, making it feasible for commercial applications .
Chemical Reactions Analysis
Types of Reactions: 1-Bromoisoquinoline-6-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form different derivatives or reduction to remove the bromine atom.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted isoquinoline derivatives can be formed.
Oxidation Products: Oxidation can yield nitro or hydroxyl derivatives.
Reduction Products: Reduction typically results in the removal of the bromine atom, forming isoquinoline derivatives.
Scientific Research Applications
1-Bromoisoquinoline-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-bromoisoquinoline-6-carboxylic acid involves its interaction with various molecular targets. The bromine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
- 6-Bromoisoquinoline-1-carboxylic acid
- Quinoline-6-carboxylic acid
- Isoquinoline-1-carboxylic acid
Comparison: 1-Bromoisoquinoline-6-carboxylic acid is unique due to the specific positioning of the bromine atom and carboxylic acid group. This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds. For instance, the presence of the bromine atom at the first position enhances its electrophilic nature, making it more reactive in substitution reactions .
Properties
IUPAC Name |
1-bromoisoquinoline-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO2/c11-9-8-2-1-7(10(13)14)5-6(8)3-4-12-9/h1-5H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHWGNNKRWZYMOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2Br)C=C1C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.